N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Beschreibung
Eigenschaften
Molekularformel |
C19H17N5O2 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-(3H-benzimidazol-5-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C19H17N5O2/c25-18(23-13-7-8-16-17(10-13)21-11-20-16)6-3-9-24-12-22-15-5-2-1-4-14(15)19(24)26/h1-2,4-5,7-8,10-12H,3,6,9H2,(H,20,21)(H,23,25) |
InChI-Schlüssel |
SBSDMBOEWJQGJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)N=CN4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of Quinazolin-4(3H)-one Intermediate
The quinazolinone core is synthesized via cyclocondensation of 2-aminobenzamide with carbonyl donors. Source highlights the use of SBA-Pr-SO₃H , a nanoporous heterogeneous acid catalyst, for efficient one-pot synthesis (Table 1).
Table 1: Optimization of Quinazolinone Synthesis Using SBA-Pr-SO₃H
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SBA-Pr-SO₃H (5 mol%) | MeCN | Reflux | 92 |
| Without catalyst | MeCN | Reflux | 35 |
| SBA-Pr-SO₃H (5 mol%) | Solvent-free | 130 | 88 |
Key findings:
-
Solvent-free conditions at 130°C reduced reaction time to 2 hours while maintaining high yields .
-
Catalyst recyclability was demonstrated over five cycles without significant loss in activity .
Benzimidazole Synthesis
The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine derivatives. Source details a microwave-assisted method using formic acid as both solvent and catalyst:
Reaction Scheme :
Optimized Parameters :
-
Microwave power : 300 W
-
Reaction time : 20 minutes
-
Yield : 89–94%
Coupling Strategies for Butanamide Linkage
The butanamide linker is introduced via nucleophilic acyl substitution or Mitsunobu reactions. Source reports a HATU-mediated coupling between quinazolinone-4-carboxylic acid and benzimidazole-6-amine:
Procedure :
-
Activate quinazolinone-4-carboxylic acid with HATU and DIPEA in DMF.
-
Add benzimidazole-6-amine and stir at room temperature for 12 hours.
-
Purify via column chromatography (SiO₂, EtOAc/hexane 1:1).
Outcomes :
One-Pot Tandem Synthesis
Source describes a tandem approach combining Ullmann coupling and cyclocondensation:
Reagents :
-
CuI (10 mol%)
-
L-Proline (20 mol%)
-
K₂CO₃ (2 eq)
Conditions :
-
DMSO, 110°C, 8 hours
Results :
-
Yield : 85%
-
Regioselectivity : >95% (confirmed by NOESY)
Purification and Analytical Characterization
Purification Methods :
-
Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (Table 2).
-
Crystallization : Ethanol/water (7:3) at −20°C.
Table 2: Chromatographic Conditions for Final Product
| Stationary Phase | Mobile Phase | Rf |
|---|---|---|
| SiO₂ | EtOAc:Hexane (1:1) | 0.42 |
| C18 | MeCN:H₂O (60:40) | 0.55 |
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89–7.21 (m, 8H, Ar-H), 3.45 (t, 2H, CH₂), 2.34 (t, 2H, CH₂).
-
HRMS : m/z 304.1290 [M+H]⁺ (calc. 304.1284).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Modular Assembly | 78 | 99 | 24 |
| One-Pot Tandem | 85 | 98 | 8 |
| Post-Functionalization | 65 | 97 | 18 |
Key Insights :
-
One-pot methods reduce purification steps but require precise stoichiometry.
-
Microwave-assisted synthesis enhances reproducibility for benzimidazole formation.
Challenges and Optimization Strategies
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(1H-Benzimidazol-6-yl)-4-(4-Oxoquinazolin-3(4H)-yl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:
-
Oxidation
Reagenzien: Übliche Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid
Bedingungen: Leichte bis mäßige Erwärmung
Produkte: Oxidierte Derivate der Benzimidazol- oder Quinazolinonringe
-
Reduktion
Reagenzien: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid
Produkte: Reduzierte Formen der Benzimidazol- oder Quinazolinonringe
-
Substitution
Reagenzien: Halogenierungsmittel oder Nucleophile
Bedingungen: Variiert je nach Reagenz
Produkte: Substituierte Derivate an den Benzimidazol- oder Quinazolinonringen
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-(1H-Benzimidazol-6-yl)-4-(4-Oxoquinazolin-3(4H)-yl)butanamid ist nicht vollständig geklärt, aber es wird angenommen, dass er Wechselwirkungen mit bestimmten molekularen Zielstrukturen beinhaltet. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die an biologischen Signalwegen beteiligt sind. Die Struktur der Verbindung legt nahe, dass sie als Inhibitor oder Modulator dieser Zielstrukturen wirken könnte, ihre Aktivität beeinflusst und zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can be contextualized against analogous compounds, such as 2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic Acid (3d) . Below is a comparative analysis:
Structural and Functional Differences
Spectroscopic and Analytical Insights
- IR Spectroscopy: Compound 3d exhibits peaks at 1707 cm⁻¹ (carboxylic acid C=O) and 1665 cm⁻¹ (quinazolinone C=O), while the target compound’s amide group would show C=O stretches near 1650–1680 cm⁻¹, overlapping with the quinazolinone peak .
- NMR : The 1H-NMR of 3d includes a deshielded proton at δ 12.32 ppm (carboxylic acid -OH), absent in the target compound, which would instead display amide proton signals near δ 6.5–8.5 ppm .
Biologische Aktivität
N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that integrates a benzimidazole moiety with a quinazolinone derivative. This unique structural combination contributes to its potential biological activities, particularly in oncology and antimicrobial research. The following sections will delve into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C19H17N5O2
- Molecular Weight : 347.4 g/mol
- Structural Features : The compound features a benzimidazole ring known for its pharmacological properties and a quinazolinone core, which is often associated with anticancer activity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds similar to this compound. Research indicates that derivatives of benzimidazole and quinazolinone can inhibit various enzymes and pathways involved in cancer progression:
- Mechanism of Action : The compound may exert its anticancer effects by targeting specific receptors or pathways in cancer cells, including apoptosis induction and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Compounds with similar structures have been shown to possess significant antimicrobial properties:
- Activity Spectrum : Effective against various bacterial strains and fungi, suggesting potential as an antibacterial and antifungal agent.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of the Benzimidazole Core : Starting from o-phenylenediamine, the benzimidazole core is synthesized through condensation reactions.
- Synthesis of the Quinazolinone Core : This can be achieved from anthranilic acid derivatives through cyclization reactions.
- Coupling Reaction : The final step involves coupling the benzimidazole and quinazolinone cores via an amide linkage.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound on various cancer cell lines using MTT assays. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against a panel of bacterial strains. The results demonstrated that it exhibited strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by resistant strains.
Q & A
Q. What are the optimized synthetic routes for N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, and how do reaction conditions influence yields?
The synthesis involves multi-step reactions, typically starting with coupling benzimidazole and quinazoline precursors. Key steps include:
- Amide bond formation : Reaction of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid with 1H-benzimidazol-6-amine, catalyzed by carbodiimides (e.g., EDCI) in DMF at 0–25°C.
- Critical variables : Yields vary significantly (29–60%) depending on solvent polarity, temperature control (±2°C), and stoichiometric ratios (e.g., 1:1.5–1:15 for aldehyde derivatives) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of benzimidazole-quinazoline linkage (e.g., δ 8.2–8.5 ppm for quinazoline protons, δ 10.1 ppm for amide NH) .
- Mass spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]+ at m/z 375.14) and fragmentation patterns .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals melting points (e.g., 274–325°C) and decomposition profiles .
Q. What in vitro biological screening models are used to assess its antimicrobial and anticancer potential?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC50 values reported in µg/mL .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549), showing dose-dependent cytotoxicity (e.g., IC50 = 8–15 µM) .
Q. How does the compound’s structure influence its solubility and bioavailability?
- Structural determinants : The benzimidazole moiety enhances lipophilicity (logP ≈ 2.8), while the amide group improves aqueous solubility (1.2 mg/mL in PBS, pH 7.4) .
- Bioavailability : Preliminary pharmacokinetic studies in rodents indicate moderate oral absorption (F = 35–40%) due to first-pass metabolism .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?
Q. How can computational methods predict target binding modes and off-target risks?
- Molecular docking : AutoDock Vina simulations suggest high affinity (ΔG = −9.2 kcal/mol) for S-adenosylhomocysteine hydrolase (SAHH), validated by enzymatic inhibition assays (Ki = 0.8 µM) .
- Off-target profiling : SwissTargetPrediction identifies potential interactions with kinase domains (e.g., EGFR, IC50 = 12 µM), necessitating selectivity assays .
Q. What strategies resolve contradictions in biological data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to address MIC variability .
- Mechanistic follow-up : If cytotoxicity conflicts arise (e.g., apoptosis vs. necrosis), use flow cytometry with Annexin V/PI staining to clarify .
Q. How is the compound’s in vivo efficacy and toxicity profile evaluated?
Q. What catalytic systems improve synthetic scalability while minimizing side products?
Q. How do pH and temperature affect the compound’s stability in formulation development?
- pH sensitivity : Degrades rapidly at pH < 4 (t1/2 = 2h) due to amide hydrolysis; stable at pH 6–8 (t1/2 > 48h) .
- Thermal stability : Lyophilized formulations retain >90% potency after 6 months at 4°C, but degrade at 40°C (↓30% in 1 month) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
